4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves several steps, typically starting with the preparation of the quinoline core followed by the introduction of the sulfonamide group. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis, which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Sulfonamide Group: This step involves the reaction of the quinoline derivative with sulfonyl chlorides under basic conditions to form the sulfonamide linkage.
Functionalization of the Cyclopentene Ring: The hydroxymethyl group is introduced through reactions such as hydroboration-oxidation or other suitable methods to achieve the desired stereochemistry.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring, using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Scientific Research Applications
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for the development of new drugs or bioactive molecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The quinoline ring may also interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide include other quinoline derivatives and sulfonamide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include:
This compound: Known for its unique combination of quinoline and sulfonamide groups.
N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide: Another compound with a similar cyclopentene ring and sulfonamide group.
(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl methanol hydrochloride: A compound with a purine ring and similar functional groups.
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-7-17-15-12(13)2-1-3-14(15)22(20,21)18-11-5-4-10(8-11)9-19/h1-7,10-11,18-19H,8-9H2/t10-,11+/m0/s1 |
InChI Key |
UZSKXBSQNGOQPM-WDEREUQCSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
Canonical SMILES |
C1C(C=CC1NS(=O)(=O)C2=CC=CC3=C(C=CN=C32)Cl)CO |
Origin of Product |
United States |
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